molecular formula C8H7NO2 B2749995 3-(5-Methylfuran-2-yl)-3-oxopropanenitrile CAS No. 197250-40-1

3-(5-Methylfuran-2-yl)-3-oxopropanenitrile

Cat. No. B2749995
CAS RN: 197250-40-1
M. Wt: 149.149
InChI Key: MZLDNLHMYMGVEF-UHFFFAOYSA-N
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Description

“3-(5-Methylfuran-2-yl)-3-oxopropanenitrile” belongs to the class of organic compounds known as heteroaromatic compounds. These compounds contain an aromatic ring where a carbon atom is linked to a hetero atom .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-acetyl-5-methylfuran, a derivative of furan, was achieved from 2-acetylpyridine and 5-methylfurfural . Another study reported the synthesis of a pyrazoline derivative from a biomass-derived aldehyde .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques. For example, 2-acetyl-5-methylfuran was characterized using FT-IR, FT-Raman, UV–vis, and 1H NMR spectroscopic techniques .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the catalytic protodeboronation of pinacol boronic esters was reported, which involves a radical approach . Another study reported the use of a pyrazoline-based compound as a fluorescent chemosensor for the detection of Cd2+ ion .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, 3-(5-methylfuran-2-yl)acrylic acid has a molecular weight of 152.147 Da and a monoisotopic mass of 152.047348 Da .

Scientific Research Applications

Oxidative Cyclizations

3-Oxopropanenitriles, including 3-(5-Methylfuran-2-yl)-3-oxopropanenitrile, have been used in oxidative cyclizations. Manganese(III) acetate-mediated oxidative cyclizations of 3-oxopropanenitriles with conjugated alkenes have been explored for the synthesis of 4,5-dihydrofuran-3-carbonitriles containing heterocycles (Yılmaz et al., 2005). This process is significant for creating complex molecular structures that have potential applications in various fields including materials science and pharmaceuticals.

Synthesis of Novel Derivatives

The compound has been utilized as a starting material for synthesizing a range of novel derivatives. For instance, reactions involving 3-(3-methylbenzofuran-2-yl)-3-oxopropanenitrile have been conducted to produce compounds such as pyrazoles, oximes, hydrazones, and benzoxazines, demonstrating significant antimicrobial activity against various bacterial and fungal species (Abdel‐Aziz et al., 2009).

Catalytic Dimerization in Biomass Derivatives

In the field of green chemistry, 3-(5-Methylfuran-2-yl)-3-oxopropanenitrile derivatives have been implicated in the catalytic dimerization of bio-based substances. For example, the dimerization of 5-methylfurfuryl alcohol to produce bis(5-methylfuran-2-yl) methane has been explored, showcasing the potential of these compounds in developing sustainable chemical processes (Jin et al., 2020).

Synthesis of Heterocyclic Compounds

3-(5-Methylfuran-2-yl)-3-oxopropanenitrile and its derivatives have been extensively used in the synthesis of heterocyclic compounds. Various studies have highlighted methods for creating different heterocyclic structures derived from this compound, indicating its utility in organic synthesis and potential for creating pharmacologically active molecules (Fadda et al., 2014).

Electrochromic Properties

Studies have also investigated the electrochromic properties of polymers and copolymers derived from 3-oxopropanenitriles. These findings suggest applications in the development of electrochromic devices (ECDs), which are important for energy-saving smart windows and displays (Abaci et al., 2016).

Anticancer Activities

New heterocyclic compounds based on 3-(5-Methylfuran-2-yl)-3-oxopropanenitrile derivatives have been synthesized and evaluated for their potential anticancer activities. This research highlights the compound's relevance in the development of new therapeutic agents (Metwally et al., 2016).

Safety and Hazards

While specific safety and hazard information for “3-(5-Methylfuran-2-yl)-3-oxopropanenitrile” is not available, similar compounds have been studied. For example, (5-Methylfuran-2-yl)methanol has been reported with safety information including hazard statements and precautionary statements .

Future Directions

The use of biomass-derived aldehydes in the synthesis of heterocyclic compounds is a promising area of research. For instance, a study reported the synthesis of a new ligand from 2-acetylpyridine and 5-methylfurfural, a biomass-derived aldehyde . This suggests potential future directions for the development of new compounds using renewable resources.

properties

IUPAC Name

3-(5-methylfuran-2-yl)-3-oxopropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-6-2-3-8(11-6)7(10)4-5-9/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZLDNLHMYMGVEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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C[Si](C)(C)[N-][Si](C)(C)C
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Synthesis routes and methods II

Procedure details

Following the method of Turner and Jacks (J. Org. Chem. 1989, 54, 4229), to a stirred solution of 5.6 ml (107 mmol) acetonitrile in 20 ml dry THF under argon at −78° C. was added dropwise 47.0 ml (47.09 mmol) lithium bis(trimethylsilyl)amide solution (1M in THF) and stirring continued for 30 minutes, after which a solution of 3.0 g (21.4 mmol) methyl 5-methyl-2-furoate in 20 ml THF was added dropwise and stirring continued while the reaction mixture was allowed to warm slowly to −20° C. The reaction mixture was then cannulated into a rapidly stirred solution of 1M hydrochloric acid at 0° C. The mixtured was extracted twice with ether and the combined organic phases dried over sodium sulfate and concentrated in vacuo. Chromatography (ethyl acetatephexane 1/1) afforded 1.77 g (55%) 3-(5-methyl-furan-2-yl)-3-oxo-propionitrile as a yellow crystalline solid. EI-MS m/e (%): 149 (M+, 24), 109 ([M—CH2CN]+, 100), 53 (30).
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